molecular formula C11H18O5 B1585432 Diethyl 2-oxo-3-propylsuccinate CAS No. 26103-78-6

Diethyl 2-oxo-3-propylsuccinate

Cat. No. B1585432
Key on ui cas rn: 26103-78-6
M. Wt: 230.26 g/mol
InChI Key: FQQZGZZZSPUFKV-UHFFFAOYSA-N
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Patent
US07271170B2

Procedure details

At room temperature, a mixture of pentanoic acid ethyl ester (0.4 mol) and diethyl oxalate (compound 11 in Scheme 1) (73.1 g, 0.5 mol) is added to a solution of NaOEt (32.7 g, 0.48 mol) in EtOH (250 ml). The mixture is stirred at room temperature for 30 minutes and EtOH is distilled away. The residue is then purified by vacuum distillation, which provides the product (120) as a clear oil.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
32.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:2].[C:10]([O:17][CH2:18][CH3:19])(=[O:16])[C:11]([O:13]CC)=O.CC[O-].[Na+]>CCO>[CH2:18]([O:17][C:10](=[O:16])[C:11](=[O:13])[CH:5]([CH2:6][CH2:7][CH3:8])[C:4]([O:3][CH2:1][CH3:2])=[O:9])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)OC(CCCC)=O
Name
Quantity
73.1 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
32.7 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
EtOH is distilled away
DISTILLATION
Type
DISTILLATION
Details
The residue is then purified by vacuum distillation, which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C(C(=O)OCC)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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